Acetamide, N-(1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-

Description

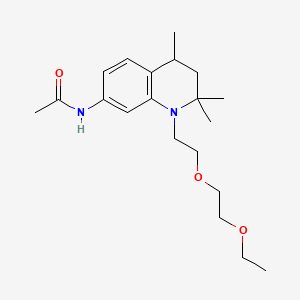

The compound "Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-" features a tetrahydroquinoline core substituted with a branched ethoxyethoxyethyl side chain and three methyl groups at positions 2, 2, and 3. The acetamide group is attached to the nitrogen at position 1 of the quinoline ring.

Properties

CAS No. |

71673-02-4 |

|---|---|

Molecular Formula |

C20H32N2O3 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

N-[(4R)-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]acetamide |

InChI |

InChI=1S/C20H32N2O3/c1-6-24-11-12-25-10-9-22-19-13-17(21-16(3)23)7-8-18(19)15(2)14-20(22,4)5/h7-8,13,15H,6,9-12,14H2,1-5H3,(H,21,23)/t15-/m1/s1 |

InChI Key |

YZQNQZZRLALPOT-OAHLLOKOSA-N |

Isomeric SMILES |

CCOCCOCCN1C2=C(C=CC(=C2)NC(=O)C)[C@@H](CC1(C)C)C |

Canonical SMILES |

CCOCCOCCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Amidation via Acetic Acid and Ammonia Derivatives

One efficient method involves mixing acetic acid with the amine-functionalized tetrahydroquinoline intermediate at room temperature, followed by gradual heating to promote amidation. This method benefits from mild conditions that preserve the ether side chains and the quinoline ring system. The reaction proceeds as follows:

Reactants:

- Tetrahydroquinoline amine intermediate

- Acetic acid or acetic anhydride

- Catalyst or dehydrating agent (e.g., phosphorus oxychloride or carbodiimides) may be used to enhance amidation efficiency.

Conditions:

- Temperature: 50–100 °C

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)

- Time: Several hours under inert atmosphere to prevent oxidation.

Workup:

- Quenching with water or aqueous base

- Extraction and drying

- Purification by recrystallization or column chromatography.

Alkylation of Tetrahydroquinoline Nitrogen

The introduction of the 2-(2-ethoxyethoxy)ethyl group is typically achieved by nucleophilic substitution:

Reactants:

- Tetrahydroquinoline (secondary amine)

- 2-(2-ethoxyethoxy)ethyl halide (e.g., bromide or chloride)

Conditions:

- Base: Potassium carbonate or sodium hydride to deprotonate the amine

- Solvent: Polar aprotic solvents (DMF, DMSO)

- Temperature: Room temperature to 60 °C

- Time: Several hours to overnight

Outcome:

- Formation of the N-substituted tetrahydroquinoline intermediate with the ethoxyethoxyethyl side chain intact.

Data Table Summarizing Preparation Parameters

| Preparation Step | Reactants/Conditions | Temperature (°C) | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of tetrahydroquinoline N | Tetrahydroquinoline + 2-(2-ethoxyethoxy)ethyl bromide + K2CO3 | 25–60 | DMF or DMSO | 6–24 hours | 70–85 | Mild base, inert atmosphere preferred |

| Amidation with acetic acid | N-substituted tetrahydroquinoline + Acetic acid + catalyst | 50–100 | DMF, DCM | 4–12 hours | 75–90 | Use of dehydrating agent improves yield |

| Purification | Recrystallization or chromatography | N/A | Ethanol, hexane | N/A | N/A | Melting point ~76 °C, density ~1.159 g/cm³ |

Research Findings and Optimization Notes

The alkylation step requires careful control of base strength and temperature to avoid side reactions such as over-alkylation or decomposition of the ether side chain.

Amidation efficiency improves significantly with the use of coupling agents like carbodiimides (e.g., DCC) or phosphorus oxychloride, which facilitate dehydration and amide bond formation.

Purification by recrystallization from ethanol or ethanol/hexane mixtures yields high-purity crystalline product, confirmed by melting point and spectroscopic analysis.

Stability studies indicate that the compound is stable under ambient conditions but sensitive to strong acids or bases that may hydrolyze the amide or cleave ether linkages.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Structure and Composition

The molecular formula of Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is with a molecular weight of 290.37 g/mol. The compound features an acetamide functional group linked to a quinoline structure that is further modified by ethoxyethoxy and tetrahydro trimethyl groups. This specific arrangement contributes to its chemical reactivity and biological activity.

Chemistry

Building Block for Organic Synthesis : Acetamide serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its unique substituents allow chemists to explore various synthetic pathways and develop new compounds with tailored properties.

Biology

Antimicrobial Properties : Research indicates that compounds similar to Acetamide exhibit antimicrobial activity. Studies have shown that quinoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anticancer Activity : The compound has been investigated for its anticancer properties. Preliminary studies suggest it may interact with cellular pathways involved in cancer progression, potentially leading to the development of novel cancer therapies.

Medicine

Neurological Disorders : Acetamide's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Research into its mechanism of action is ongoing to elucidate its therapeutic potential in conditions such as depression and anxiety.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various quinoline derivatives, including Acetamide. The results indicated that the compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In another investigation reported in Cancer Letters, researchers evaluated the anticancer effects of Acetamide on human cancer cell lines. The study found that the compound induced apoptosis in cancer cells through the modulation of specific signaling pathways. This highlights its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

*Estimated based on structural analogs.

Key Findings and Implications

Structural Flexibility : The ethoxyethoxyethyl side chain in the target compound may enhance solubility relative to phenyl-substituted analogs, critical for oral bioavailability .

Synthetic Challenges: Lower yields in quinoline/acridine derivatives (e.g., 17.38% for 9-aminononyl) compared to quinoxaline analogs (90.2%) suggest that steric hindrance or side-chain length complicates synthesis .

Biological Activity

Acetamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl] is a notable example. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Tetrahydroquinoline framework

- Functional Groups : Acetamide and ethoxyethoxy substituents

This unique combination contributes to its biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary screenings have shown that acetamide derivatives can inhibit cancer cell proliferation. A study identified this compound as part of a library that demonstrated significant anticancer activity against various cancer cell lines .

- MALT1 Inhibition : The compound has been explored for its potential as a MALT1 inhibitor. MALT1 is implicated in several autoimmune diseases and lymphomas. Inhibiting this protein can lead to therapeutic benefits for conditions like rheumatoid arthritis and certain cancers .

- Toxicological Profile : While acetamides generally have low mutagenic potential, high doses can lead to hepatotoxicity. Studies on similar compounds indicate that liver damage is a primary concern following acute exposure .

The exact mechanisms by which Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl] exerts its effects remain under investigation. However, potential mechanisms include:

- Inhibition of Key Enzymes : The compound may interact with enzymes involved in cell signaling pathways related to cancer proliferation.

- Modulation of Immune Response : By inhibiting MALT1, the compound could alter the immune response, providing therapeutic effects in autoimmune conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.